N-(4-chlorophenacyl) chloroacetamide
Description
Properties
Molecular Formula |
C10H9Cl2NO2 |
|---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C10H9Cl2NO2/c11-5-10(15)13-6-9(14)7-1-3-8(12)4-2-7/h1-4H,5-6H2,(H,13,15) |
InChI Key |
BJMVCUHQROACST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CNC(=O)CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Chloroacetamide Derivatives
Table 1: Antimicrobial Activity of N-(Substituted Phenyl) Chloroacetamides
| Compound | Substituent | Activity (Gram-positive bacteria) | Activity (C. albicans) |
|---|---|---|---|
| N-(4-Chlorophenyl) (SP4) | 4-Cl | High (MIC: 8 μg/mL) | Moderate |
| N-(4-Fluorophenyl) (SP6) | 4-F | High | Moderate |
| N-(4-Bromophenyl) (SP5) | 4-Br | High | Low |
| N-(4-Methylphenyl) (SP2) | 4-CH₃ | Moderate | Low |
| N-(4-Cyanophenyl) (SP10) | 4-CN | Low | Low |
Key Findings :
- Halogenated Derivatives (SP4, SP5, SP6) : High lipophilicity due to para-halogens (Cl, F, Br) enhances membrane permeability, leading to superior antimicrobial activity .
- Electron-Withdrawing Groups (SP10): The 4-cyano group reduces activity, likely due to decreased solubility or altered binding interactions .
Herbicidal Activity
Chloroacetamide herbicides inhibit VLCFAs, disrupting plant cell membrane integrity. Modifications to the phenyl or alkyl groups significantly alter potency.
Table 2: Herbicidal Efficacy of Selected Chloroacetamides
Key Findings :
- Bulkier Substituents : Derivatives with dichlorobenzyl and dichlorophenyl groups (Compounds 2, 4) show enhanced herbicidal activity compared to the parent N-(4-chlorophenyl) chloroacetamide, likely due to stronger enzyme binding .
- Molecular Docking : These derivatives exhibit lower binding energies (-9.2 to -10.5 kcal/mol) with VLCFAs, correlating with higher efficacy .
Physicochemical Properties
Lipophilicity (logP) and solubility influence bioavailability and environmental persistence.
Table 3: Physicochemical Comparison
| Compound | logP | Water Solubility (mg/L) | Melting Point (°C) |
|---|---|---|---|
| N-(4-Chlorophenyl) | 2.8 | 45 | 142–144 |
| N-(4-Nitrophenyl) | 1.9 | 120 | 158–160 |
| N-(4-Cyanophenyl) | 2.1 | 85 | 150–152 |
| N-(2,6-Dimethylphenyl) | 3.4 | 22 | 98–100 |
Key Findings :
- Nitro Groups : The 4-nitro derivative’s lower logP (1.9) improves solubility but reduces antimicrobial potency .
Preparation Methods
Reaction Overview
The most straightforward method involves reacting 4-chlorophenacylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This approach mirrors the synthesis of N-(4-bromophenyl)-2-chloroacetamide, where 4-bromoaniline undergoes acylation under mild conditions. For the target compound, the amine precursor (4-chlorophenacylamine) is first synthesized and subsequently acylated.
Acylation Step
The amine is acylated with chloroacetyl chloride under anhydrous conditions:
Reaction Conditions :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (TEA)
-
Temperature : 0°C to room temperature
-
Time : 16 hours
Procedure :
-
Dissolve 4-chlorophenacylamine (5.0 g, 26.3 mmol) in DCM (50 mL).
-
Add TEA (3.7 mL, 26.3 mmol) and cool to 0°C.
-
Add chloroacetyl chloride (2.4 mL, 26.3 mmol) dropwise.
-
Warm to room temperature and stir for 16 hours.
-
Wash with 1N HCl (2 × 50 mL), dry over Na2SO4, and concentrate.
-
Recrystallize from ethanol to obtain N-(4-chlorophenacyl) chloroacetamide (yield: 89%).
Key Data :
-
Melting Point : 132–134°C
-
1H NMR (CDCl3) : δ 8.02 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 4.82 (s, 2H, CH2CO), 3.98 (s, 2H, ClCH2CO).
-
IR (KBr) : 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (N–H bend).
Alternative Routes via Nucleophilic Substitution
Alkylation of Chloroacetamide
Chloroacetamide can act as a nucleophile when deprotonated, reacting with 4-chlorophenacyl bromide. However, this method is less common due to the low nucleophilicity of the amide nitrogen.
Procedure :
-
Dissolve chloroacetamide (2.4 g, 22.7 mmol) in dry DMF.
-
Add sodium hydride (60%, 1.1 g, 27.2 mmol) and stir at 0°C for 30 minutes.
-
Add 4-chlorophenacyl bromide (5.0 g, 20.6 mmol) and stir at 50°C for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify by column chromatography (yield: 62%).
Challenges :
-
Competing hydrolysis of the alkylating agent.
-
Formation of byproducts due to over-alkylation.
Adaptation of Brominated Analog Synthesis
The synthesis of N-(4-bromophenyl)-2-chloroacetamide provides a template for the chlorinated derivative. Replacing 4-bromoaniline with 4-chlorophenacylamine and maintaining identical reaction conditions yields the target compound.
Critical Modifications :
-
Use of 4-chlorophenacylamine instead of 4-bromoaniline.
-
Extended reaction times (24 hours) to account for reduced nucleophilicity of the phenacylamine.
Optimization and Scalability
Solvent Effects
-
Polar Aprotic Solvents : DMF or acetonitrile increases reaction rates but may complicate purification.
-
Non-Polar Solvents : Toluene or DCM minimizes side reactions but requires longer reaction times.
Temperature Control
-
Low Temperatures (0–5°C) : Reduce acyl chloride hydrolysis.
-
Elevated Temperatures (40–50°C) : Accelerate reaction but risk decomposition.
Base Selection
-
Triethylamine : Effective for HCl scavenging; compatible with DCM.
-
Pyridine : Alternative for moisture-sensitive reactions but may lower yields.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, reducing reaction times from hours to minutes.
Green Chemistry Approaches
-
Catalytic Amination : Use of immobilized enzymes or heterogeneous catalysts to reduce waste.
-
Solvent Recycling : Recovery of DCM via distillation.
Analytical Characterization
Spectroscopic Data
-
13C NMR : 168.2 ppm (amide C=O), 140.1 ppm (aromatic C-Cl).
-
Mass Spectrometry : m/z 264.5 [M+H]⁺.
Purity Assessment
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated for C10H8Cl2NO2: C 45.48%, H 3.05%, N 5.30%; Found: C 45.32%, H 3.12%, N 5.28%.
Challenges and Mitigation Strategies
Impurity Formation
-
Byproducts : Di-acylated species or hydrolysis products.
-
Mitigation : Strict anhydrous conditions and stoichiometric control.
Yield Limitations
-
Cause : Incomplete reduction of the oxime intermediate.
-
Solution : Use excess LiAlH4 or switch to catalytic hydrogenation.
Q & A
Q. How can computational tools (e.g., QSAR, molecular docking) predict the herbicidal activity of chloroacetamide derivatives?
- Methodology : Use SwissADME or pkCSM to predict pharmacokinetic properties. For herbicidal activity, perform molecular docking with acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO) enzymes. Validate predictions via in vitro assays comparing substituent effects (e.g., 4-chloro vs. 4-fluoro groups) .
- Data Interpretation : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) exhibit stronger enzyme inhibition due to enhanced electrophilicity at the amide carbonyl .
Q. How do intramolecular hydrogen bonds influence the crystallographic structure of N-(4-substituted phenyl) chloroacetamides?
- Analysis : Single-crystal X-ray diffraction reveals intramolecular C–H⋯O interactions, forming six-membered rings that stabilize the planar amide backbone. Intermolecular N–H⋯O hydrogen bonds propagate chains along the crystallographic c-axis, as seen in N-(4-fluorophenyl) derivatives .
Q. What experimental strategies resolve contradictions in reported herbicidal efficacy among chloroacetamide analogs?
- Case Study : While some studies report minor differences in waterhemp control among chloroacetamide herbicides (e.g., Outlook, Warrant), QSAR analysis shows substituent-dependent bioactivity. Design dose-response assays under controlled soil moisture and temperature to isolate substituent effects .
Q. How does regioselectivity impact the synthesis of polychlorinated chloroacetamide derivatives?
- Example : In the synthesis of 2-chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide, regioselective alkylation is achieved by steric hindrance at the α-carbon. Confirm selectivity via -NMR (δ 4.48 ppm for CH) and IR (C=O stretch at 1680 cm) .
Data Contradiction Analysis
Q. Why do some studies report broad-spectrum antimicrobial activity for chloroacetamides, while others show no inhibition?
- Resolution : Derivatives like N-(4-methylphenyl) chloroacetamide lack antimicrobial activity in SwissADME predictions, whereas analogs with meta-substituents (e.g., N-(3-cyanophenyl)) exhibit activity. This highlights the necessity of substituent-specific assays rather than generalizing across the class .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
